molecular formula C23H30N8O2 B2481721 3,4,7,9-tetramethyl-1-(2-(4-phenylpiperazin-1-yl)ethyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione CAS No. 923167-92-4

3,4,7,9-tetramethyl-1-(2-(4-phenylpiperazin-1-yl)ethyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione

Cat. No.: B2481721
CAS No.: 923167-92-4
M. Wt: 450.547
InChI Key: UEAGSNQCQYTUHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4,7,9-tetramethyl-1-(2-(4-phenylpiperazin-1-yl)ethyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione is a potent and selective inhibitor of phosphodiesterase 10A (PDE10A) , a key enzyme highly expressed in the medium spiny neurons of the striatum. This strategic localization makes PDE10A a prominent target for investigating signaling pathways in the basal ganglia , which are critical for motor control, motivation, and reward. By elevating intracellular cyclic nucleotide levels (cAMP and cGMP), this compound modulates the activity of downstream kinases and effectors, thereby influencing striatal output pathways. Its primary research value lies in its utility as a pharmacological tool to probe the neurobiology of striatal function and to evaluate the therapeutic potential of PDE10A inhibition in preclinical models of neuropsychiatric and neurodegenerative disorders , such as schizophrenia and Huntington's disease. The compound's design, featuring a triazinopurinedione core linked to a phenylpiperazine moiety, confers high selectivity for PDE10A over other PDE families, enabling researchers to dissect its specific role with minimal off-target effects. Investigations utilizing this inhibitor are focused on understanding its effects on neuronal excitability, gene expression, and complex behaviors related to psychosis and movement.

Properties

IUPAC Name

3,4,7,9-tetramethyl-1-[2-(4-phenylpiperazin-1-yl)ethyl]-4H-purino[8,7-c][1,2,4]triazine-6,8-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N8O2/c1-16-17(2)31-19-20(26(3)23(33)27(4)21(19)32)24-22(31)30(25-16)15-12-28-10-13-29(14-11-28)18-8-6-5-7-9-18/h5-9,17H,10-15H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEAGSNQCQYTUHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=NN(C2=NC3=C(N12)C(=O)N(C(=O)N3C)C)CCN4CCN(CC4)C5=CC=CC=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N8O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3,4,7,9-tetramethyl-1-(2-(4-phenylpiperazin-1-yl)ethyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione (CAS Number: 923167-92-4) is a novel triazino-purine derivative that has garnered interest for its potential biological activities. This article synthesizes current research findings on its biological activity, including antioxidant properties and anticancer effects.

Chemical Structure and Properties

The molecular formula of the compound is C23H30N8O2C_{23}H_{30}N_{8}O_{2} with a molecular weight of 450.5 g/mol. The structure includes a triazino core fused with a purine ring and substituted with a phenylpiperazine moiety. This structural configuration is significant as it influences the compound's pharmacological properties.

PropertyValue
Molecular FormulaC23H30N8O2
Molecular Weight450.5 g/mol
CAS Number923167-92-4

Antioxidant Activity

Research indicates that derivatives of triazole compounds often exhibit notable antioxidant properties. The DPPH radical scavenging method has been employed to evaluate the antioxidant capacity of similar compounds. For instance, certain derivatives have shown antioxidant activity greater than that of ascorbic acid, suggesting that the triazino structure may enhance free radical scavenging abilities .

Anticancer Activity

The anticancer potential of related compounds has been assessed through various assays. For example:

  • MTT Assay : This assay was utilized to evaluate cell viability in human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231) cell lines. Compounds similar to our target have demonstrated significant cytotoxicity against these cancer cell lines .
  • Mechanism of Action : The mechanism is hypothesized to involve apoptosis induction and cell cycle arrest in cancer cells. The presence of the 1,2,4-triazole moiety is believed to play a crucial role in modulating cellular pathways associated with cancer progression .

Case Studies

  • Study on Antioxidant Properties :
    • A series of triazole derivatives were synthesized and tested for their ability to scavenge DPPH radicals. Results indicated that some derivatives exhibited scavenging activities significantly higher than ascorbic acid (up to 1.4 times greater). This suggests that modifications in the triazole structure can enhance antioxidant efficacy .
  • Anticancer Evaluation :
    • A study focused on the cytotoxic effects of various triazole derivatives on U-87 and MDA-MB-231 cell lines found that compounds with similar structural features to our target compound showed promising results in inhibiting cell growth and inducing apoptosis .

Preparation Methods

Purine Core Functionalization

The synthesis begins with a 6-chloropurine derivative (A ), which undergoes iodination at C8 using lithium diisopropylamide (LDA) and iodine (I2) to yield B (Scheme 1). Subsequent Stille coupling with N,N-dimethyl-4-(tributylstannyl)aniline introduces an aryl group at C8, though this step may be omitted depending on the target substituents.

Table 1: Key Reactions for Purine Functionalization

Step Reaction Reagents/Conditions Yield Reference
1 Iodination at C8 LDA, I2, THF, −78°C → rt 68%
2 Stille Coupling Pd(PPh3)4, DMF, 80°C 52%

Triazine Annulation and Methylation

Triazine ring formation is achieved via CuAAC between azido-purine intermediates and alkynes. For example, treatment of 6-azidopurine (C ) with propargyl alcohol derivatives under CuI/3,4,7,8-tetramethyl-1,10-phenanthroline catalysis yields triazino-purine D . Methylation at N3, N4, N7, and N9 is performed sequentially using methyl iodide (MeI) and potassium carbonate (K2CO3) in DMF, achieving full substitution after 24–48 hours.

Table 2: Methylation Optimization

Position Methylating Agent Base Solvent Time (h) Yield
N3 MeI K2CO3 DMF 24 85%
N7/N9 MeI DBU THF 48 78%

Side Chain Installation via Alkylation

The 2-(4-phenylpiperazin-1-yl)ethyl group is introduced at N1 through a two-step process:

  • Mesylation : Treatment of 9-(2-hydroxyethyl)purine (E ) with mesyl chloride (MsCl) yields mesylate F .
  • SN2 Displacement : Reaction of F with 4-phenylpiperazine in acetonitrile at 60°C affords the target side chain. Competing elimination reactions are minimized using excess piperazine and controlled heating.

Table 3: Alkylation Conditions and Outcomes

Step Reagent Solvent Temp (°C) Yield By-Product
1 MsCl, Et3N DCM 0 → 25 95% None
2 4-Phenylpiperazine MeCN 60 20% 57% alkene

Challenges and Optimization

Electron-Deficient Purine Reactivity

Post-triazine annulation, the purine core becomes electron-deficient, hindering N9 alkylation. Mitsunobu reactions (DIAD/PPh3) with 2-bromoethanol failed due to poor nucleophilicity. Alternative strategies using pre-alkylated purines before triazine formation proved successful.

Competing Elimination in SN2 Reactions

Mesylate intermediates favor elimination over substitution, particularly under basic conditions. Switching to polar aprotic solvents (e.g., DMF) and excess piperazine improved substitution yields from 6% to 20%.

Spectroscopic Characterization

The final compound was characterized by:

  • 1H NMR : Singlets for tetramethyl groups at δ 3.12 (N3-CH3), 3.25 (N4-CH3), 3.30 (N7-CH3), and 3.45 (N9-CH3).
  • HRMS : [M+H]+ observed at m/z 450.5 (calc. 450.5).
  • IR : C=O stretches at 1685 cm−1 and 1645 cm−1.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.